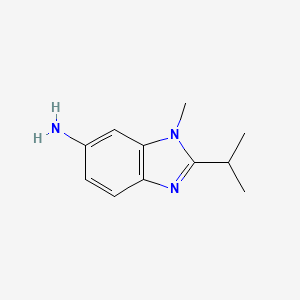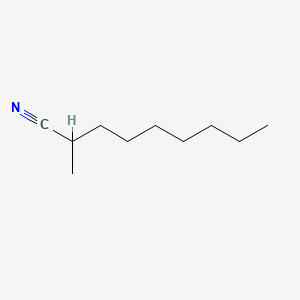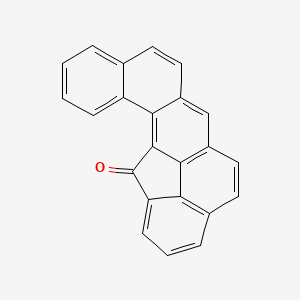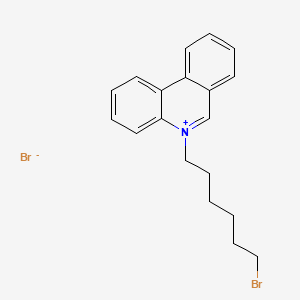
5-(6-Bromohexyl)-phenanthridinium bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(6-Bromohexyl)-phenanthridinium bromide: is a synthetic organic compound that belongs to the class of phenanthridinium derivatives. This compound is characterized by the presence of a bromine atom attached to a hexyl chain, which is further connected to a phenanthridinium core. The unique structure of this compound makes it a valuable candidate for various scientific research applications, particularly in the fields of chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(6-Bromohexyl)-phenanthridinium bromide typically involves a multi-step process. One common method includes the following steps:
Bromination of Hexane: The initial step involves the bromination of hexane to produce 6-bromohexane. This can be achieved using bromine (Br2) in the presence of a suitable catalyst.
Formation of Phenanthridinium Core: The phenanthridinium core is synthesized separately through a series of reactions involving aromatic compounds.
Coupling Reaction: The final step involves the coupling of 6-bromohexane with the phenanthridinium core under specific reaction conditions, such as the presence of a base and a suitable solvent.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity of the final product. Advanced techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
5-(6-Bromohexyl)-phenanthridinium bromide undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom in the hexyl chain can be replaced by other nucleophiles, such as hydroxide (OH-) or thiolate (S-), under appropriate conditions.
Oxidation and Reduction: The phenanthridinium core can participate in redox reactions, leading to the formation of different oxidation states.
Cyclization: The compound can undergo intramolecular cyclization reactions to form cyclic derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH) and thiol compounds. The reactions are typically carried out in polar solvents such as water or dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) are used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.
Major Products Formed
Substitution Products: Depending on the nucleophile used, various substituted derivatives of the compound can be formed.
Oxidation Products: Oxidized forms of the phenanthridinium core.
Cyclized Products: Cyclic derivatives resulting from intramolecular reactions.
Scientific Research Applications
5-(6-Bromohexyl)-phenanthridinium bromide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: Employed in the study of cellular processes and as a fluorescent probe for imaging applications.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 5-(6-Bromohexyl)-phenanthridinium bromide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with nucleic acids, proteins, and cellular membranes.
Pathways Involved: It may interfere with cellular processes such as DNA replication, protein synthesis, and membrane integrity, leading to its biological effects.
Comparison with Similar Compounds
Similar Compounds
Phenanthridinium Derivatives: Compounds with similar phenanthridinium cores but different substituents.
Bromoalkyl Compounds: Compounds with bromine atoms attached to alkyl chains of varying lengths.
Uniqueness
5-(6-Bromohexyl)-phenanthridinium bromide is unique due to its specific combination of a phenanthridinium core and a 6-bromohexyl chain. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
CAS No. |
133954-04-8 |
|---|---|
Molecular Formula |
C19H21Br2N |
Molecular Weight |
423.2 g/mol |
IUPAC Name |
5-(6-bromohexyl)phenanthridin-5-ium;bromide |
InChI |
InChI=1S/C19H21BrN.BrH/c20-13-7-1-2-8-14-21-15-16-9-3-4-10-17(16)18-11-5-6-12-19(18)21;/h3-6,9-12,15H,1-2,7-8,13-14H2;1H/q+1;/p-1 |
InChI Key |
QDIUUHKWAMZONG-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC=C2C(=C1)C=[N+](C3=CC=CC=C23)CCCCCCBr.[Br-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



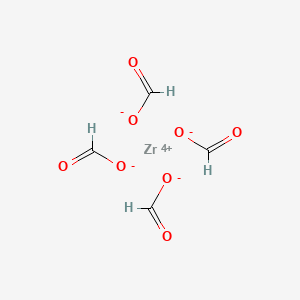
![2,6-Dimethyl-4-([1,2,4]triazolo[1,5-a]pyrimidin-7-yl)morpholine](/img/structure/B12641224.png)
![4-(4-Chloro-3-fluorophenyl)spiro[4-azatricyclo[5.2.1.02,6]dec-8-ene-10,1'-cyclopropane]-3,5-dione](/img/structure/B12641228.png)


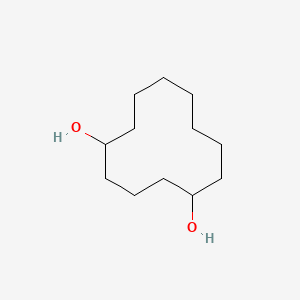

![2-[(4-arsorosophenyl)methylamino]acetamide;hydrochloride](/img/structure/B12641272.png)
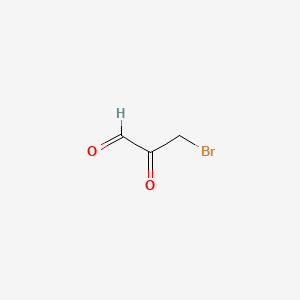
![1,3-Benzenediol, 4-[1-propyl-7-(trifluoroMethyl)-1H-indazol-3-yl]-](/img/structure/B12641285.png)
